Dantrolene
Overview
Description
Dantrolene is a hydantoin derivative that acts as a direct-acting skeletal muscle relaxant. It is primarily used for the treatment of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics and muscle relaxants . This compound works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells, thereby reducing muscle contractions .
Mechanism of Action
Target of Action
Dantrolene primarily targets the ryanodine receptor 1 (RyR1) . The RyR1 is a type of calcium release channel found in the sarcoplasmic reticulum of skeletal muscle cells . It plays a crucial role in muscle contraction by mediating the release of calcium ions .
Mode of Action
This compound acts by binding to the RyR1 and inhibiting the release of calcium ions from the sarcoplasmic reticulum . This action depresses the excitation-contraction coupling in skeletal muscle, thereby reducing muscle contractions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the excitation-contraction coupling process in skeletal muscle cells . By inhibiting the release of calcium ions from the sarcoplasmic reticulum, this compound disrupts the normal sequence of events that lead to muscle contraction . The downstream effect of this action is a reduction in muscle spasticity and rigidity .
Pharmacokinetics
This compound has a bioavailability of approximately 70% . It is metabolized in the liver and excreted via the bile duct and kidneys . The peak plasma concentration of this compound is reached 4 to 6 hours after administration .
Result of Action
The molecular effect of this compound’s action is a decrease in intracellular calcium concentration . On a cellular level, this results in a reduction of muscle contractions, leading to a decrease in muscle spasticity and rigidity . This makes this compound effective in the treatment of conditions like malignant hyperthermia, neuroleptic malignant syndrome, and muscle spasticity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s poor water solubility can pose challenges in rapidly preparing intravenous solutions in emergency situations . Furthermore, the drug’s effectiveness can be affected by the patient’s physiological state, such as liver function, as this compound is metabolized in the liver . More research is needed to fully understand how other environmental factors may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Dantrolene interacts with ryanodine receptors (RyR), specifically RyR1 and RyR3, which are intracellular calcium release channels expressed on the surface of the sarcoplasmic reticulum . By binding to these receptors, this compound inhibits the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .
Cellular Effects
In cells, this compound depresses excitation-contraction coupling in skeletal muscle by decreasing intracellular calcium concentration . This effect on calcium concentration influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ryanodine receptor 1 (RyR1), thereby decreasing intracellular calcium concentration . Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, which is an essential step in muscle contraction .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been shown that this compound provides neuroprotection in multiple in vitro models and some in vivo models of neural injury . Its efficacy has an early and narrow time-window of protection .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, a single dose of this compound was administered and its effects were observed
Metabolic Pathways
This compound is metabolized in the liver, most likely by hepatic microsomal enzymes . Its major metabolites in body fluids are 5-hydroxythis compound and an acetylamino metabolite of this compound .
Transport and Distribution
This compound is suggested to be transported by the organic anion transporters 2 (OAT2) and 3 (OAT3), which are solute carrier (SLC) family members occurring in skeletal muscle cells, hepatocytes, and renal proximal tubule cells .
Subcellular Localization
The subcellular localization of this compound is primarily at the sarcoplasmic reticulum, where it binds to the ryanodine receptors to exert its effects . This localization is crucial for its activity in inhibiting calcium release, thereby affecting muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dantrolene can be synthesized through a multi-step process involving the condensation of 5-(4-nitrophenyl)-2-furaldehyde with hydantoin. The reaction typically involves the use of solvents such as ethanol and catalysts like piperidine . The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, this compound is produced by scaling up the laboratory synthesis process. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated as this compound sodium for injection, which involves reconstituting the compound with sterile water for injection .
Chemical Reactions Analysis
Types of Reactions
Dantrolene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dantrolene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of calcium ion release inhibitors.
Biology: Investigated for its role in calcium homeostasis and its effects on cellular processes.
Medicine: Primarily used to treat malignant hyperthermia and muscle spasticity.
Industry: Utilized in the formulation of pharmaceuticals for the treatment of muscle-related disorders.
Comparison with Similar Compounds
Similar Compounds
Baclofen: Another muscle relaxant used to treat spasticity, but it acts on the central nervous system rather than directly on muscle cells.
Botulinum toxin (Botox): Used to treat muscle spasms and other conditions, but it works by inhibiting the release of acetylcholine at the neuromuscular junction.
Uniqueness of Dantrolene
This compound is unique in its mechanism of action as it directly targets the ryanodine receptor 1 to inhibit calcium release from the sarcoplasmic reticulum. This specific action makes it the only effective treatment for malignant hyperthermia, distinguishing it from other muscle relaxants that act on different pathways .
Properties
CAS No. |
833480-90-3 |
---|---|
Molecular Formula |
C14H10N4O5 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7- |
InChI Key |
OZOMQRBLCMDCEG-CHHVJCJISA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Color/Form |
CRYSTALS FROM AQ DIMETHYLFORMAMIDE |
melting_point |
534 to 536 °F (NTP, 1992) 279-280 °C 279 °C |
physical_description |
Crystals (in aqueous DMF). (NTP, 1992) |
solubility |
Low (146 mg/L) SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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